molecular formula C10H8F6O2 B14023902 1,2-Bis(trifluoromethyl)-3,6-dimethoxybenzene

1,2-Bis(trifluoromethyl)-3,6-dimethoxybenzene

Cat. No.: B14023902
M. Wt: 274.16 g/mol
InChI Key: BLCOMAFELYKYKZ-UHFFFAOYSA-N
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Description

1,2-Bis(trifluoromethyl)-3,6-dimethoxybenzene is a fluorinated aromatic compound characterized by two trifluoromethyl (-CF₃) groups at the 1- and 2-positions and two methoxy (-OCH₃) groups at the 3- and 6-positions. This unique substitution pattern combines electron-withdrawing (-CF₃) and electron-donating (-OCH₃) groups, creating a polarized electronic structure.

Properties

Molecular Formula

C10H8F6O2

Molecular Weight

274.16 g/mol

IUPAC Name

1,4-dimethoxy-2,3-bis(trifluoromethyl)benzene

InChI

InChI=1S/C10H8F6O2/c1-17-5-3-4-6(18-2)8(10(14,15)16)7(5)9(11,12)13/h3-4H,1-2H3

InChI Key

BLCOMAFELYKYKZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)OC)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Halogenation and Subsequent Trifluoromethylation of Dimethoxybenzene Derivatives

One of the most reliable approaches to prepare fluorinated dimethoxybenzenes involves:

  • Step 1: Halogenation of 1,4-Dimethoxybenzene to 1,4-Diiodo-2,5-dimethoxybenzene
    This intermediate is synthesized by iodination using iodine and iodic acid in acetic acid/water/sulfuric acid at 60 °C for 5 hours, yielding 76% of the diiodo compound as white crystals. The reaction mixture is quenched with sodium bisulfite solution, and the product is filtered and dried.

    • Key data:
      • Yield: 76%
      • Melting point: 172–174 °C
      • 1H NMR (CDCl3): δ 3.82 (s, 6H, OCH3), 7.19 (s, 2H, ArH)
      • 13C NMR (CDCl3): δ 57.2, 85.4, 121.5, 153.3

        (Reference: Matsubara et al., 2014)
  • Step 2: Copper-Mediated Trifluoromethylation
    The diiodo compound is reacted with sodium trifluoroacetate in the presence of copper(I) iodide catalyst under inert atmosphere at elevated temperatures (140 °C in toluene, followed by 170 °C in dimethylacetamide) to substitute iodine with trifluoromethyl groups.

    • Key data:
      • Yield: 51%
      • Sublimation point: 116 °C
      • 1H NMR (CDCl3): δ 3.90 (s, 6H, OCH3), 7.22 (s, 2H, ArH)
      • 13C NMR (CDCl3): δ 56.7, 111.6, 119.4–126.0, 150.7

        This step effectively installs the bis(trifluoromethyl) groups at the aromatic ring positions originally occupied by iodine.

        (Reference: Matsubara et al., 2014)

While these methods provide insights into functional group tolerance and mild conditions, isolation of the final trifluoromethylated dimethoxybenzene derivatives requires additional purification steps such as column chromatography due to low boiling points and volatility.
(Reference: Royal Society of Chemistry Supplementary Data, 2020)

Reaction Conditions and Purification

Step Reagents & Conditions Yield (%) Purification Method Notes
Iodination of 1,4-dimethoxybenzene I2, HIO3, AcOH/H2O/H2SO4, 60 °C, 5 h 76 Filtration, washing, drying Produces 1,4-diiodo-2,5-dimethoxybenzene
Trifluoromethylation NaCF3COO, CuI, toluene 140 °C + DMA 170 °C, inert atmosphere 51 Column chromatography (hexane/CHCl3) Produces 1,4-bis(trifluoromethyl)-2,5-dimethoxybenzene
Photoredox catalysis (related) Aryl bromides, 1 mol% catalyst, mild conditions Variable GC-FID monitoring, chromatography For related trifluoromethylated anisoles

Spectroscopic Characterization

The synthesized compound exhibits characteristic NMR signals:

  • [^1H NMR](pplx://action/followup) : Singlets corresponding to methoxy protons (~3.9 ppm) and aromatic protons (~7.2 ppm)
  • [^13C NMR](pplx://action/followup) : Signals for methoxy carbons (~56–57 ppm), aromatic carbons (110–126 ppm), and trifluoromethyl carbons (around 120 ppm with characteristic splitting)
  • Melting/Sublimation points : Around 116 °C for the trifluoromethylated dimethoxybenzene derivative

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

  • Nitration/Sulfonation : Limited by the deactivating -CF₃ groups but may occur at the 4- or 5-positions (meta to -OCH₃ and para to -CF₃) under vigorous conditions.

  • Halogenation : Likely requires Lewis acid catalysts (e.g., FeCl₃) and occurs selectively at the 4-position .

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient aromatic ring facilitates NAS at positions activated by -CF₃ groups. For instance:

  • Reaction with Amines : Substitution occurs at the 4- or 5-positions, leveraging the electron-withdrawing effect of -CF₃ to stabilize transition states .

  • Cross-Coupling Reactions : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) may target halogenated derivatives of the compound, though direct examples are scarce .

Methoxy Group Reactivity

The methoxy groups can undergo demethylation or oxidation:

  • Demethylation : Treatment with BBr₃ or HI converts -OCH₃ to -OH, yielding a dihydroxy derivative .

  • Oxidation : Strong oxidants (e.g., KMnO₄) may cleave the ring or oxidize -OCH₃ to -COOH, though steric hindrance from -CF₃ groups likely limits this .

Trifluoromethyl Group Stability

The -CF₃ groups are highly stable under most conditions but can participate in radical-mediated reactions. For example:

  • Radical Trifluoromethylation : CF₃- radicals generated from CF₃SO₂Na may add to the aromatic system in the presence of photoredox catalysts .

Three-Component Reactions

Analogous trifluoromethylated quinol derivatives participate in regiospecific 1,2-additions with nucleophiles (C, N, S) under In(OTf)₃ catalysis . For example:

Reaction ComponentNucleophileProduct TypeYield (%)
4-CF₃-p-quinolThiolBiaryl85–92
4-CF₃-p-quinolKetoneα-Aryl ketone70–78

Stability and Decomposition

  • Thermal Stability : The compound resists decomposition below 200°C due to the robustness of -CF₃ and -OCH₃ groups .

  • Photochemical Reactions : UV irradiation may induce homolytic cleavage of C–CF₃ bonds, generating aryl radicals .

Key Challenges and Research Gaps

  • Direct experimental data on this specific compound are sparse; most insights derive from analogs (e.g., 1,3-bis(trifluoromethyl)benzene , 3,6-dimethoxy-substituted arenes ).

  • Synthetic routes to 1,2-bis(trifluoromethyl)-3,6-dimethoxybenzene remain underexplored but may involve directed ortho-metalation or Friedel-Crafts alkylation .

Scientific Research Applications

1,4-DIMETHOXY-2,3-BIS(TRIFLUOROMETHYL)BENZENE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-DIMETHOXY-2,3-BIS(TRIFLUOROMETHYL)BENZENE involves its interaction with molecular targets through its functional groups. The trifluoromethyl groups enhance the compound’s electron-withdrawing properties, which can influence its binding affinity and reactivity with various biological and chemical targets . The methoxy groups can participate in hydrogen bonding and other interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key Analogues :

1,2-Dimethoxybenzene (CAS 91-16-7): Lacks -CF₃ groups but shares the 1,2-dimethoxy backbone. SHE), making it resistant to oxidation by horseradish peroxidase (HRP, ~0.9 V) .

1,2,4,5-Tetrafluoro-3,6-dimethoxybenzene (CAS 362-56-1): Replaces -CF₃ with fluorine atoms. Molecular weight = 210.13 g/mol ; used in fluorinated ligand systems for lithium complexes .

1,2,4,5-Tetrachloro-3,6-dimethoxybenzene : Chlorine substituents instead of -CF₃. Active in biochemical studies, highlighting the role of halogen size in steric/electronic effects .

3,6-Bis(trifluoromethyl)-1,2,4,5-tetraoxane (DADP3F): A non-aromatic analogue with -CF₃ groups. Demonstrates reduced sensitivity and improved detonation performance compared to non-fluorinated peroxides .

Physicochemical Properties
Compound Substituents Molecular Weight (g/mol) Melting Point (°C) Oxidation Potential (V vs. SHE) Key Applications
1,2-Bis(trifluoromethyl)-3,6-dimethoxybenzene -CF₃ (1,2), -OCH₃ (3,6) ~276.1 (estimated) Not reported ~1.3–1.5 (estimated*) Lithium-ion conductors
1,2-Dimethoxybenzene -OCH₃ (1,2) 138.16 22–24 1.69 Radical scavenging
1,2,4,5-Tetrafluoro-3,6-dimethoxybenzene -F (1,2,4,5), -OCH₃ (3,6) 210.13 Not reported Not reported Fluorinated ligands
1,2,4,5-Tetrachloro-3,6-dimethoxybenzene -Cl (1,2,4,5), -OCH₃ (3,6) 297.96 Not reported Not reported Biochemical research
Reactivity and Stability
  • Synthetic Utility : Unlike 1,2-dimethoxybenzene, which undergoes bromination to form 4-bromo derivatives , the -CF₃ groups in this compound may sterically hinder electrophilic substitution, directing reactivity to the less substituted positions.
  • Coordination Chemistry : Similar to 1,2-dimethoxybenzene-based lithium complexes (melting points: 47.8–94.7°C ), the -CF₃ groups could enhance thermal stability in coordination polymers.

Biological Activity

1,2-Bis(trifluoromethyl)-3,6-dimethoxybenzene is a fluorinated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound features two trifluoromethyl groups and two methoxy groups attached to a benzene ring. The presence of fluorine atoms significantly influences the compound's lipophilicity and reactivity, making it an interesting candidate for biological applications.

The biological activity of this compound can be attributed to its interactions with various molecular targets within biological systems. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : Its structure allows it to bind to certain receptors, potentially modulating their activity.
  • Antioxidant Activity : Compounds with similar structures have shown antioxidant properties, which could be beneficial in reducing oxidative stress in cells.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For example:

  • Cell Line Studies : Various derivatives of trifluoromethylated compounds have been tested against cancer cell lines such as K562 and BSM. These studies revealed cytotoxic effects correlated with the compound's ability to induce DNA cross-linking and reactive oxygen species (ROS) generation .
CompoundCell LineIC50 (μM)Mechanism
This compoundK562TBDInduces apoptosis
Analogue ABSMTBDDNA cross-linking

Antibacterial Activity

The antibacterial properties of related compounds have also been investigated. Research indicates that structural modifications can enhance antibacterial efficacy against specific strains of bacteria .

Study 1: Anticancer Efficacy

A study published in PubMed evaluated the cytotoxicity of fluorinated aromatic compounds against several leukemia cell lines. The results demonstrated that this compound analogues exhibited significant inhibition of cell proliferation through apoptosis induction and ROS generation .

Study 2: Enzyme Interaction

Another study focused on the interaction of similar compounds with metabolic enzymes. The findings suggested that these compounds could act as inhibitors for cytochrome P450 enzymes, influencing drug metabolism and potentially leading to drug-drug interactions .

Q & A

Q. What are the common synthetic routes for preparing 1,2-Bis(trifluoromethyl)-3,6-dimethoxybenzene, and what factors influence yield optimization?

The synthesis typically involves sequential functionalization of the benzene ring. A plausible route includes:

Methoxylation : Introduce methoxy groups via nucleophilic aromatic substitution (e.g., using methanol and a base, as demonstrated for 1,2-dimethoxybenzene derivatives ).

Trifluoromethylation : Employ cross-coupling reactions (e.g., Kumada or Ullmann couplings) with trifluoromethyl halides or Cu-mediated trifluoromethylation. Thiourea intermediates, such as those in bis(trifluoromethyl)phenyl thiourea derivatives, may act as precursors .
Key factors :

  • Temperature control to prevent decomposition of trifluoromethyl groups.
  • Catalysts (e.g., Pd or Cu complexes) to enhance regioselectivity.
  • Protecting groups to avoid over-substitution.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how do substituents affect spectral data?

  • 1H/13C NMR : Trifluoromethyl groups induce significant deshielding in adjacent protons (e.g., δ ~6.5–7.5 ppm for aromatic protons) and distinct 19F coupling patterns. Methoxy groups typically resonate at δ ~3.8–4.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular mass (exact mass ~428.11 g/mol for C12H10F6O2). Fragmentation patterns help identify substituent positions .
  • IR Spectroscopy : Strong C-F stretches (1000–1300 cm⁻¹) and C-O stretches (1200–1250 cm⁻¹) are diagnostic.

Q. What are the key storage and handling considerations to ensure compound stability?

  • Storage : Store in airtight containers under inert gas (N2/Ar) at –20°C to prevent hydrolysis of methoxy groups and oxidation of trifluoromethyl moieties .
  • Handling : Avoid contact with strong oxidizers (e.g., peroxides) or moisture. Use PPE (gloves, goggles) due to potential fluorinated byproduct toxicity .

Advanced Research Questions

Q. How do the electron-withdrawing trifluoromethyl groups influence reactivity in cross-coupling reactions?

The trifluoromethyl groups deactivate the aromatic ring, reducing electrophilic substitution rates. However, they enhance stability in radical or nucleophilic reactions. For example:

  • Suzuki Coupling : Lower yields compared to non-fluorinated analogs due to reduced electron density at coupling sites.
  • Photocatalysis : Enhanced stability under UV light due to C-F bond strength .

Q. What strategies resolve contradictions in reported synthetic yields or byproduct formation?

  • Byproduct Analysis : Use LC-MS or GC-MS to identify fluorinated impurities (e.g., partial demethylation or defluorination products) .
  • Optimization : Adjust stoichiometry of trifluoromethylating agents (e.g., Ruppert-Prakash reagent) and monitor reaction progress via in-situ NMR .

Q. How is this compound utilized as a ligand or building block in supramolecular chemistry?

  • Ligand Design : The rigid aromatic core and electron-withdrawing groups make it suitable for coordinating transition metals (e.g., Pd or Ru) in catalysis. Analogous dimethoxybenzene derivatives are used in asymmetric synthesis .
  • Supramolecular Assembly : Fluorine interactions (C-F⋯H or C-F⋯π) enable crystal engineering for porous materials .

Q. What computational methods predict the compound’s behavior under varying conditions?

  • DFT Calculations : Model electronic effects (e.g., HOMO-LUMO gaps) to predict reactivity in cross-coupling or photodegradation pathways.
  • Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMF or THF) to optimize reaction media .

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